

An In-depth Technical Guide to 2-Fluorophenyl Cyclopentyl Ketone

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Compound of Interest		
Compound Name:	2-Fluorophenyl cyclopentyl ketone	
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This technical guide provides a comprehensive overview of **2-Fluorophenyl cyclopentyl ketone**, a key precursor in the synthesis of novel psychoactive substances. Designed for researchers, scientists, and drug development professionals, this document details its molecular structure, physicochemical properties, and synthesis protocols.

Molecular and Physicochemical Properties

2-Fluorophenyl cyclopentyl ketone, with the CAS number 111982-45-7, is an analytical reference standard and a crucial intermediate in the synthesis of fluoroketamine.[1][2][3][4][5] Its molecular and physical properties are summarized in the table below.



Property	Value	Source
Molecular Formula	C12H13FO	[1][2][3][6]
Molecular Weight	192.23 g/mol	[1][3][6]
Synonyms	Methanone, cyclopentyl(2-fluorophenyl)-; Cyclopentyl-(2-Fluorophenyl)methanone; Cyclopentyl 2-Fluorophenyl Ketone	[2][6]
Boiling Point	275.8°C at 760 mmHg	[6]
Flash Point	110.9°C	[6]
Density	1.131 g/cm ³	[6]
Refractive Index	1.532	[6]
Solubility	Slightly soluble in Chloroform and Methanol	[6]

Molecular Structure

The structure of **2-Fluorophenyl cyclopentyl ketone** features a cyclopentyl group linked to a 2-fluorinated phenyl ring via a ketone bridge. This structure is a valuable scaffold for developing ligands for monoamine transporters.



С C=O CH CH2 С CH2 С CH2 CH2

Molecular Structure of 2-Fluorophenyl Cyclopentyl Ketone

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Caption: 2D representation of the **2-Fluorophenyl cyclopentyl ketone** molecule.



Synthesis Protocol

The primary application of **2-Fluorophenyl cyclopentyl ketone** is as a precursor in the synthesis of fluoroketamine, a derivative of ketamine.[1][3][7] The general synthesis involves a Grignard reaction between 2-fluorobenzonitrile and cyclopentylmagnesium bromide.

Experimental Protocol: Synthesis of 2-Fluorophenyl Cyclopentyl Ketone

A general procedure for the synthesis of **2-fluorophenyl cyclopentyl ketone** involves the reaction of 2-fluorobenzonitrile with cyclopentylmagnesium bromide.[4][8][9] In a typical setup, 2-fluorobenzonitrile is added to a solution of cyclopentylmagnesium bromide in tetrahydrofuran (THF) containing a catalytic amount of copper(I) bromide under an argon atmosphere at 60°C. The reaction mixture is stirred for approximately 15 hours.[4]

Upon completion, the reaction is cooled to 0°C and quenched with a 5% sulfuric acid solution, followed by continued stirring for another 15 hours. The product is then extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate, concentrated, and purified by column chromatography to yield the final product.[4]

The following diagram illustrates the synthesis workflow.





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Caption: The synthetic pathway for **2-Fluorophenyl cyclopentyl ketone**.



Application in Drug Development

2-Fluorophenyl cyclopentyl ketone serves as a key intermediate in the multi-step synthesis of fluoroketamine.[7][8][9] This process typically involves the bromination of **2-Fluorophenyl cyclopentyl ketone** to form α-bromocyclopentyl-(2-fluorophenyl)-ketone.[8][9] This intermediate then reacts with methylamine, followed by a thermal rearrangement to expand the five-membered ring into a cyclohexylketone, ultimately yielding fluoroketamine.[8][9] The development of ketamine derivatives like fluoroketamine is of significant interest in pharmacological research due to their potential as central nervous system agents.[7] Preliminary studies on animal models have suggested that fluoroketamine may have advantages over ketamine in terms of effective dosage and recovery time.[8][9]

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